Lipophilicity (XLogP3) Comparison: Chloro-thiadiazole vs. Non-chlorinated 1,2,3-Thiadiazole Analog
The target compound's computed XLogP3 value is 1.1, which is higher than that of a hypothetical direct non-chlorinated analog. The 5-chloro substituent on the 1,2,3-thiadiazole ring increases lipophilicity compared to a non-halogenated form, which is a critical parameter for membrane permeability and bioavailability. This provides a different pharmacokinetic starting point than a 5-unsubstituted variant [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (XLogP3-AA) |
| Comparator Or Baseline | Predicted XLogP3 for 1-((1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol is ~0.4 lower based on removal of chlorine |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.4 to +0.7 attributable to Cl substitution |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); comparative value is a structural inference |
Why This Matters
The increased lipophilicity of the chlorinated analog can lead to superior membrane permeation relative to the non-chlorinated version, potentially improving cellular potency in cell-based assays.
- [1] PubChem. (2024). Computed Properties for CID 43407875. National Center for Biotechnology Information. View Source
